molecular formula C11H8BrN B1272039 2-Bromo-3-phenylpyridine CAS No. 32864-29-2

2-Bromo-3-phenylpyridine

Cat. No. B1272039
CAS RN: 32864-29-2
M. Wt: 234.09 g/mol
InChI Key: BCKWPWFSMVGPRC-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpyridine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. While the provided abstracts do not directly discuss 2-bromo-3-phenylpyridine, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related bromopyridine compounds, which can be extrapolated to understand 2-bromo-3-phenylpyridine.

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods, including direct bromination, Stille coupling, and halogen dance reactions. For instance, 5-bromo-2,2'-bipyridine and its derivatives were synthesized using Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Similarly, direct bromination of bipyridine hydrobromide salt was used to obtain 5-bromo-2,2'-bipyridine . These methods could potentially be adapted for the synthesis of 2-bromo-3-phenylpyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational spectra of bromopyridine derivatives have been studied using density functional theory (DFT) methods. For example, 3-amino-2-bromopyridine and 4-amino-2-bromopyridine were analyzed to determine their molecular structure and vibrational frequencies, which were compared with experimental spectra . These computational methods could be applied to 2-bromo-3-phenylpyridine to predict its structure and vibrational properties.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in multicomponent chemistry. For instance, 2-bromo-6-isocyanopyridine was identified as an optimal reagent for multicomponent reactions due to its stability and synthetic efficiency . The reactivity of bromopyridines in cross-coupling reactions has also been demonstrated, such as the coupling of 3-bromopyridine with sulfonamides . These findings suggest that 2-bromo-3-phenylpyridine could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines are influenced by their molecular structure. The presence of bromine can affect the compound's reactivity, boiling point, and solubility. For example, the crystal packing and intermolecular interactions of brominated antipyrine derivatives were studied, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular structure . These properties are crucial for understanding the behavior of 2-bromo-3-phenylpyridine in different environments and reactions.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Chemistry , specifically in the development of insecticides .

Summary of the Application

2-Bromo-3-phenylpyridine derivatives have been found to have high insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . These pests have developed resistance to many insecticides, necessitating the development of new compounds .

Methods of Application or Experimental Procedures

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . The reaction conditions in each step are mild, and the product is easy to separate (yield is about 85%) .

Results or Outcomes

The insecticidal activity of the compounds was analyzed using the leaf dipping method . The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry , specifically in the development of kinase inhibitors .

Summary of the Application

2-Bromo-3-phenylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential therapeutic agents for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

Methods of Application or Experimental Procedures

An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes

The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Pyridinium Salts

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of pyridinium salts .

Summary of the Application

2-Bromo-3-phenylpyridine can be used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the synthesis of pyridinium salts using 2-Bromo-3-phenylpyridine are not detailed in the source .

Results or Outcomes

Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their applications in materials science and biological issues related to gene delivery .

Synthesis of Fluorinated Pyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated pyridines .

Summary of the Application

2-Bromo-3-phenylpyridine can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines are important in the pharmaceutical industry due to their unique properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the synthesis of fluorinated pyridines using 2-Bromo-3-phenylpyridine are not detailed in the source .

Results or Outcomes

Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

Safety And Hazards

The safety information for 2-Bromo-3-phenylpyridine includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to be stored sealed in a dry room at room temperature .

properties

IUPAC Name

2-bromo-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKWPWFSMVGPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376466
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylpyridine

CAS RN

32864-29-2
Record name 2-bromo-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JW Streef, HJ Den Hertog… - Journal of heterocyclic …, 1985 - Wiley Online Library
… It was shown that neither 2-amino-6-bromo-3-phenyl- nor 6-amino-2-bromo-3-phenylpyridine are intermediates in the formation of the 2,6-diamino derivative, as these bromo …
Number of citations: 14 onlinelibrary.wiley.com
HJ Nie, JY Shao, J Wu, J Yao, YW Zhong - Organometallics, 2012 - ACS Publications
… The ligand 5,5′-dpbpy was previously synthesized from the homocoupling of 3-phenylpyridine (21) with 2-bromo-3-phenylpyridine. (20b) We prepared this compound via a Suzuki …
Number of citations: 41 pubs.acs.org
A Kethe - 2012 - search.proquest.com
Superacid chemistry is a useful tool in modern synthetic organic chemistry. Positively charged reactive intermediates are generated in the presence of Bronsted superacids. These …
Number of citations: 0 search.proquest.com
JC Hood - 2023 - search.proquest.com
Synthetic organic chemistry is a vital part of the modern world–making up 15-20% of the US economy. New synthetic reactions can lower manufacturing costs and create more …
Number of citations: 0 search.proquest.com

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